Cas no 898368-40-6 (5-(4-ethoxyphenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)
5-(4-ethoxyphenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Chemical and Physical Properties
Names and Identifiers
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- 5-[(4-ethoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- 5-(4-ethoxyphenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
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- Inchi: 1S/C26H31N5O3S/c1-4-22-27-26-31(28-22)25(32)24(35-26)23(18-6-10-21(11-7-18)34-5-2)30-16-14-29(15-17-30)19-8-12-20(33-3)13-9-19/h6-13,23,32H,4-5,14-17H2,1-3H3
- InChI Key: RUWNCTYCIPVACT-UHFFFAOYSA-N
- SMILES: N1=C(CC)N=C2SC(C(C3=CC=C(OCC)C=C3)N3CCN(C4=CC=C(OC)C=C4)CC3)=C(O)N12
5-(4-ethoxyphenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2631-0657-2μmol |
5-[(4-ethoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898368-40-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2631-0657-5μmol |
5-[(4-ethoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898368-40-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2631-0657-10μmol |
5-[(4-ethoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898368-40-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2631-0657-20μmol |
5-[(4-ethoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898368-40-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2631-0657-1mg |
5-[(4-ethoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898368-40-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2631-0657-2mg |
5-[(4-ethoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898368-40-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2631-0657-3mg |
5-[(4-ethoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898368-40-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2631-0657-4mg |
5-[(4-ethoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898368-40-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2631-0657-5mg |
5-[(4-ethoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898368-40-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2631-0657-10mg |
5-[(4-ethoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898368-40-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
5-(4-ethoxyphenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 5-(4-ethoxyphenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
Introduction to Compound with CAS No. 898368-40-6 and Its Applications in Modern Medicinal Chemistry
The compound with the CAS number 898368-40-6 is a highly intriguing molecule that has garnered significant attention in the field of medicinal chemistry. Its systematic name, 5-(4-ethoxyphenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-2-ethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol, suggests a complex and multifaceted structure that may contribute to its unique pharmacological properties. This introduction aims to explore the chemical characteristics, potential applications, and the latest research findings associated with this compound.
The molecular framework of this compound incorporates several key structural motifs that are of particular interest in drug discovery. The presence of a piperazine ring is a hallmark of many pharmacologically active agents, known for its ability to modulate biological pathways through interactions with various targets. In this case, the piperazine ring is further functionalized with ethoxy and methoxy substituents on adjacent aromatic rings, which can influence the compound's solubility, bioavailability, and binding affinity.
The triazolo[3,2-b][1,3]thiazole core is another significant feature of this molecule. This heterocyclic system has been extensively studied for its potential in developing antimicrobial, antiviral, and anti-inflammatory agents. The combination of a triazole ring with a thiazole moiety creates a scaffold that can interact with biological targets in multiple ways, offering a rich ground for structural optimization and drug design.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of such complex molecules with greater accuracy. Molecular docking studies have suggested that 5-(4-ethoxyphenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-2-ethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol may exhibit potent activity against certain enzymes and receptors implicated in neurological disorders. This hypothesis is supported by preliminary experimental data showing promising interactions with targets such as serotonin receptors and enzymes involved in neurotransmitter synthesis.
The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves the strategic formation of the triazolo[3,2-b][1,3]thiazole core followed by functionalization with the piperazine moiety. Advanced synthetic techniques such as transition metal-catalyzed coupling reactions have been employed to ensure high yields and purity. These methods not only highlight the synthetic prowess but also pave the way for scalable production processes.
In the realm of drug discovery, the potential therapeutic applications of this compound are vast. Given its structural complexity and known bioactive motifs, it has been hypothesized that it may have utility in treating conditions such as depression, anxiety disorders, and inflammatory diseases. Further preclinical studies are underway to validate these claims and to explore its potential as a lead compound for new drug development.
The role of computational modeling in understanding the pharmacological properties of such molecules cannot be overstated. High-throughput virtual screening has been used to identify potential binding partners for this compound, providing insights into its mechanism of action. These computational studies are complemented by experimental validations using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
The development of novel therapeutic agents often involves iterative optimization based on structural modifications guided by both computational predictions and experimental results. The flexibility offered by the piperazine ring allows for further derivatization without compromising the core pharmacophore. This adaptability makes 5-(4-ethoxyphenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-2-ethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol an attractive candidate for further exploration in medicinal chemistry.
The interdisciplinary nature of modern drug discovery underscores the importance of collaboration between chemists, biologists, and computer scientists. By integrating experimental data with computational models, researchers can accelerate the discovery process and increase the likelihood of identifying compounds with desired therapeutic profiles. The case of this particular molecule exemplifies how such collaborative efforts can yield significant advancements.
In conclusion, the compound with CAS number 898368-40-6, characterized by its complex structure including a piperazine ring and a triazolo[3,2-b][1,3]thiazole core، represents a promising candidate for further investigation in medicinal chemistry. Its unique structural features и potential applications in treating various diseases make it a subject of intense interest among researchers. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in developing innovative therapies.
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